Cas no 66410-40-0 (7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid)

7-Sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a sulfonamide-substituted benzodioxine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a sulfamoyl group with a carboxylic acid functionality on a benzodioxine scaffold, offering versatility as an intermediate for drug development. The sulfonamide moiety may confer biological activity, particularly in enzyme inhibition or receptor modulation, while the carboxylic acid group enhances solubility and facilitates further derivatization. This compound's rigid benzodioxine core contributes to structural stability, making it a valuable building block for designing bioactive molecules. Its synthetic utility lies in its ability to serve as a precursor for more complex pharmacophores targeting therapeutic pathways.
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid structure
66410-40-0 structure
Product name:7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
CAS No:66410-40-0
MF:C9H9NO6S
MW:259.235861539841
MDL:MFCD18920988
CID:5248735
PubChem ID:20544760

7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzodioxin-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro-
    • 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
    • MDL: MFCD18920988
    • Inchi: 1S/C9H9NO6S/c10-17(13,14)5-3-6(9(11)12)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2,(H,11,12)(H2,10,13,14)
    • InChI Key: GPKDBCCYRICYKP-UHFFFAOYSA-N
    • SMILES: O1C2=CC(S(N)(=O)=O)=CC(C(O)=O)=C2OCC1

7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-273054-0.1g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-273054-10.0g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-273054-1g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0
1g
$628.0 2023-09-10
Enamine
EN300-273054-1.0g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
1.0g
$628.0 2025-03-20
Enamine
EN300-273054-10g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0
10g
$2701.0 2023-09-10
Enamine
EN300-273054-0.05g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-273054-0.25g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-273054-2.5g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-273054-5.0g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-273054-0.5g
7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
66410-40-0 95.0%
0.5g
$603.0 2025-03-20

Additional information on 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

7-Sulfamoyl-2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No 66410-40-0, known as 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.

7-Sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is characterized by its benzodioxine core, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring. The presence of the sulfamoyl group at the 7-position and the carboxylic acid group at the 5-position introduces unique electronic and steric properties to the molecule. These functional groups not only enhance the compound's reactivity but also make it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of benzodioxine derivatives in medicinal chemistry. For instance, researchers have explored the potential of 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid as a precursor for developing bioactive molecules with anti-inflammatory and antioxidant properties. The sulfamoyl group is particularly valuable in this context as it can act as a hydrogen bond donor or acceptor, enhancing the molecule's ability to interact with biological targets.

In addition to its role in drug discovery, 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has been investigated for its applications in polymer chemistry. The carboxylic acid group can be easily converted into an ester or amide linkage, making it suitable for synthesizing high-performance polymers with tailored properties such as thermal stability and mechanical strength.

From a synthetic perspective, the preparation of 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves a multi-step process that typically begins with the synthesis of the benzodioxine core. This is followed by functionalization at specific positions to introduce the sulfamoyl and carboxylic acid groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical and industrial applications.

Recent advancements in computational chemistry have also shed light on the electronic properties of 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. By employing density functional theory (DFT) calculations, scientists have been able to predict the molecule's reactivity under various conditions. These insights are invaluable for designing efficient synthetic routes and understanding the compound's behavior in different chemical environments.

In conclusion, 7-sulfamoyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a compound of significant interest due to its unique structure and diverse applications. With ongoing research uncovering new potential uses and improved synthetic methods becoming available, this molecule is poised to play an increasingly important role in both academic and industrial settings.

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